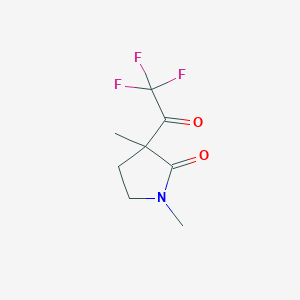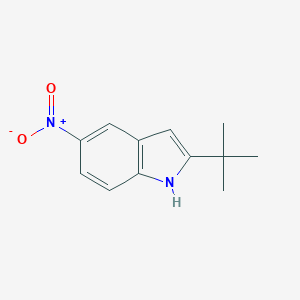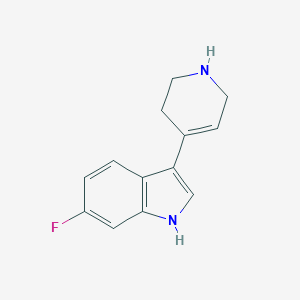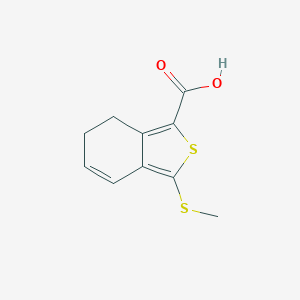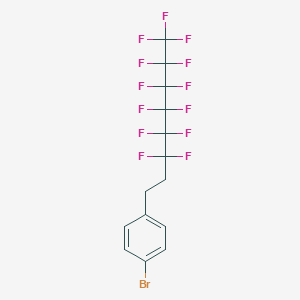
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene
Overview
Description
“1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene” is a complex organic compound. It is a derivative of benzene, which is a simple aromatic ring, and it contains a bromine atom and a long chain of carbon and fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzene derivative with a bromine source . The long chain of carbon and fluorine atoms could be introduced using a suitable fluoroalkylating agent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the bromine atom and the long chain of carbon and fluorine atoms attached to it .Chemical Reactions Analysis
This compound, like other benzene derivatives, could undergo a variety of chemical reactions. For example, it could participate in substitution reactions, where the bromine atom or a part of the fluoroalkyl chain is replaced by another group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the long chain of carbon and fluorine atoms could affect its boiling point, melting point, and solubility .Scientific Research Applications
X-Ray Structure Determinations of Bromo- and/or Bromomethylsubstituted Benzenes : This study focuses on the structures of benzene derivatives with bromo and bromomethyl substituents. It discusses the interactions within these compounds, including Br···Br and C–Br···π interactions, which are critical in understanding the packing and structural behavior of such benzene derivatives (Jones, Kuś, & Dix, 2012).
1-Bromo-3,5-bis(trifluoromethyl)benzene A Versatile Starting Material for Organometallic Synthesis
: This research highlights the synthetic utility of 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound similar in structure to the one . It serves as a precursor for various organometallic intermediates, demonstrating the significance of brominated benzene derivatives in synthetic chemistry (Porwisiak & Schlosser, 1996).
Radiosynthesis of 1‐[18F]fluoromethyl‐4‐methyl‐benzene and Substituted Analogs : This study involves the preparation of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analog. It emphasizes the potential of brominated benzene compounds in creating bifunctional labeling agents, which are crucial in radiopharmaceutical applications (Namolingam, Luthra, Brady, & Pike, 2001).
Ethynylferrocene Compounds of 1,3,5-Tribromobenzene : This research discusses the synthesis and characterization of ethynylferrocene compounds derived from 1,3,5-tribromobenzene. It underscores the electrochemical properties of these compounds, indicating the importance of brominated benzene derivatives in electrochemistry and materials science (Fink et al., 1997).
Synthesis and Fluorescence Properties of 1-Bromo-4-( 2,2-diphenylvinyl) benzene : This paper describes the synthesis and photoluminescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene. The study's insights into the fluorescence properties of such compounds are crucial for developing materials with specific optical characteristics (Zuo-qi, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF13/c15-8-3-1-7(2-4-8)5-6-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)28/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTYDOLPAWEEIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895651 | |
| Record name | 1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene | |
CAS RN |
195324-87-9 | |
| Record name | 1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)
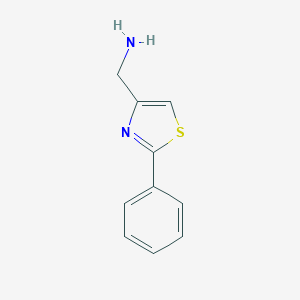
![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)
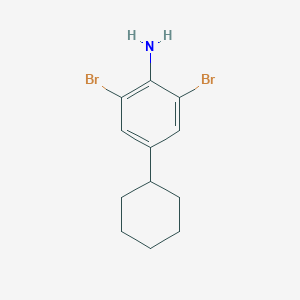
![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)

